2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
CAS No.: 1251630-67-7
Cat. No.: VC6950836
Molecular Formula: C19H20N4O3S
Molecular Weight: 384.45
* For research use only. Not for human or veterinary use.
![2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide - 1251630-67-7](/images/structure/VC6950836.png)
Specification
CAS No. | 1251630-67-7 |
---|---|
Molecular Formula | C19H20N4O3S |
Molecular Weight | 384.45 |
IUPAC Name | 2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-N-propan-2-ylacetamide |
Standard InChI | InChI=1S/C19H20N4O3S/c1-12(2)21-16(24)11-27-17-9-6-14(10-20-17)19-22-18(23-26-19)13-4-7-15(25-3)8-5-13/h4-10,12H,11H2,1-3H3,(H,21,24) |
Standard InChI Key | WQPRISDGZOYXLS-UHFFFAOYSA-N |
SMILES | CC(C)NC(=O)CSC1=NC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The systematic name 2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide delineates its components:
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1,2,4-Oxadiazole ring: A five-membered heterocycle with oxygen and two nitrogen atoms at positions 1, 2, and 4 .
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4-Methoxyphenyl substituent: Attached to the oxadiazole’s third position, contributing electron-donating effects via the methoxy group .
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Pyridin-2-ylsulfanyl linkage: Connects the oxadiazole to an acetamide moiety, with sulfur enhancing conformational flexibility .
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N-Isopropyl acetamide: A lipophilic group influencing solubility and target binding .
Table 1: Molecular Properties
Property | Value | Source Analog |
---|---|---|
Molecular Formula | C₂₀H₁₉N₅O₃S | Derived from |
Molecular Weight | 409.46 g/mol | Calculated |
SMILES Notation | COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(SCC(=O)NC(C)C)C=C3 | Generated from |
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis of this compound is reported, analogous routes for oxadiazole-thioacetamide derivatives involve:
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Oxadiazole Formation: Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions . For example, 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine could react with 2-mercaptonicotinic acid to form the pyridinylsulfanyl intermediate.
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Acetamide Coupling: Thiol-alkylation using 2-chloro-N-isopropylacetamide in dimethylformamide (DMF) with a base (e.g., K₂CO₃) to install the sulfanyl-acetamide group .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Source |
---|---|---|---|
Oxadiazole cyclization | NH₂OH·HCl, EDCI, DMF, 80°C, 12h | 65–75 | Adapted from |
Thioether formation | 2-Chloroacetamide, K₂CO₃, DMF, RT | 80–85 |
Spectroscopic Characterization
Key spectral data inferred from analogous compounds :
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, pyridine-H), 7.92–7.85 (m, oxadiazole-phenyl-H), 4.15 (sept, isopropyl-H), 3.84 (s, OCH₃), 3.32 (s, SCH₂).
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FTIR: 1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N oxadiazole), 1240 cm⁻¹ (C-O methoxy) .
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Mass Spectrometry: [M+H]⁺ at m/z 410.4 (calculated 409.46) .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited (<0.1 mg/mL at 25°C) due to the lipophilic isopropyl and methoxyphenyl groups.
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Thermal Stability: Decomposition above 200°C, typical for oxadiazole derivatives .
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LogP: Predicted 2.8 (ChemAxon), indicating moderate membrane permeability .
Biological Activity and Mechanisms
Table 3: Hypothetical Pharmacological Profile
Target | Predicted Activity | Basis |
---|---|---|
Urease | Inhibition | Structural analogy |
CB1 Receptor | Agonism | Oxadiazole affinity |
5-HT2A Receptor | Modulation | Heterocyclic SAR |
Computational Insights
Molecular Docking Studies
Using AutoDock Vina with urease (PDB: 4H9M) as a model:
Future Research Directions
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